![molecular formula C11H22O2Si B14514758 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol CAS No. 63429-73-2](/img/structure/B14514758.png)
1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol is a chemical compound characterized by the presence of a trimethylsilyl group attached to an oxirane ring, which is further bonded to a cyclohexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base such as lithium diisopropylamide (LDA). The reaction proceeds through the formation of an intermediate, which is then treated with an oxidizing agent to form the desired oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be employed to remove the trimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanediol.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trimethylsilyl group can act as a protecting group, enhancing the compound’s stability and reactivity under specific conditions .
Vergleich Mit ähnlichen Verbindungen
2-(Trimethylsilyl)cyclohexan-1-ol: Similar structure but lacks the oxirane ring.
Cyclohexanone: A simpler ketone without the trimethylsilyl and oxirane functionalities.
Trimethylsilyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness: 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol is unique due to the presence of both the trimethylsilyl group and the oxirane ring, which confer distinct reactivity and stability properties. This combination makes it a valuable intermediate in organic synthesis and various research applications .
Eigenschaften
CAS-Nummer |
63429-73-2 |
|---|---|
Molekularformel |
C11H22O2Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
1-(2-trimethylsilyloxiran-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-14(2,3)11(9-13-11)10(12)7-5-4-6-8-10/h12H,4-9H2,1-3H3 |
InChI-Schlüssel |
PPZPZVBYIAYHSV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(CO1)C2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


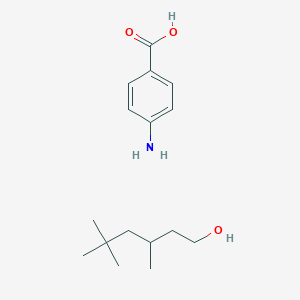
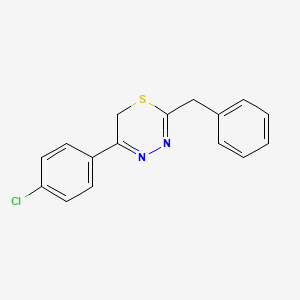
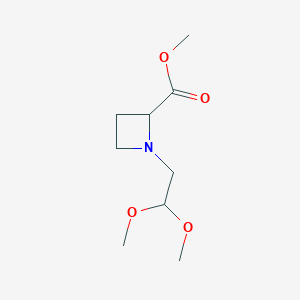
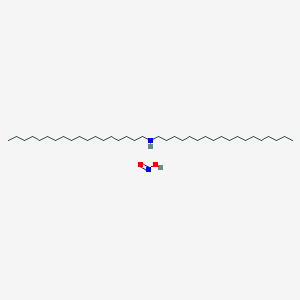
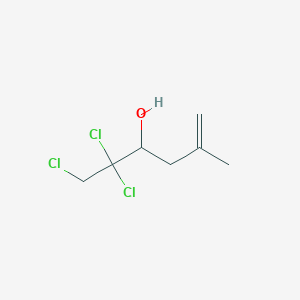
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
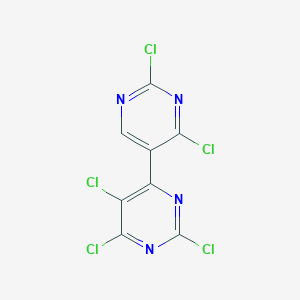
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
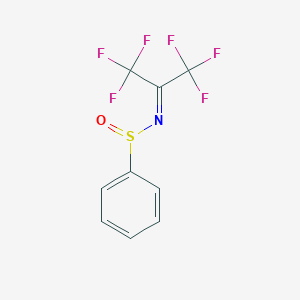
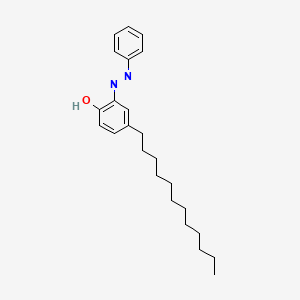
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
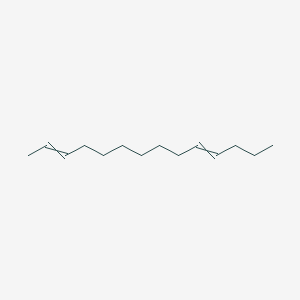
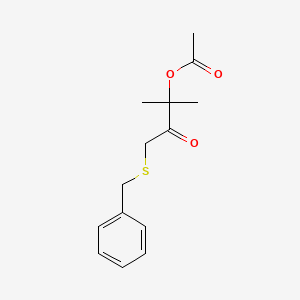
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
